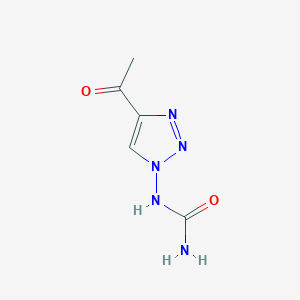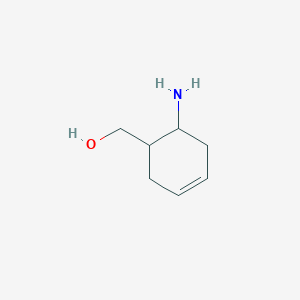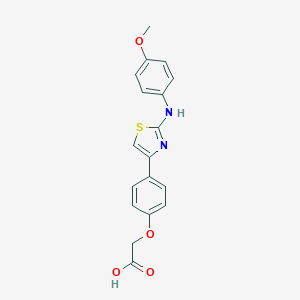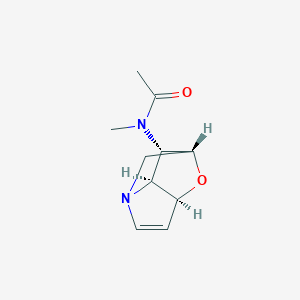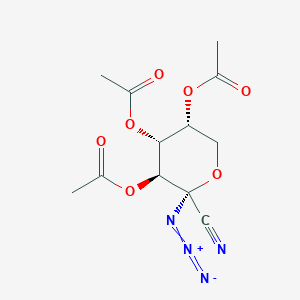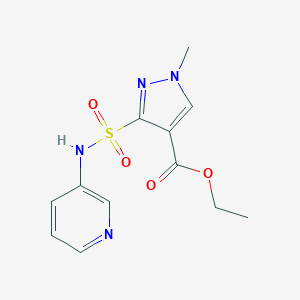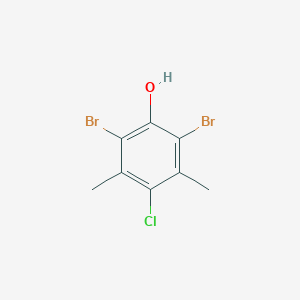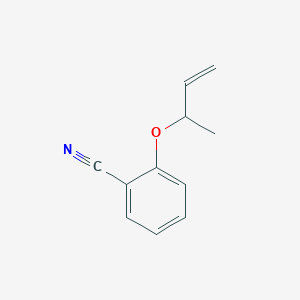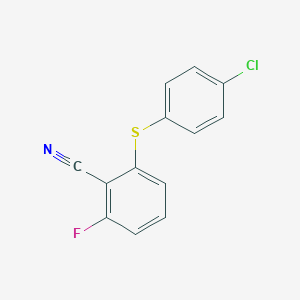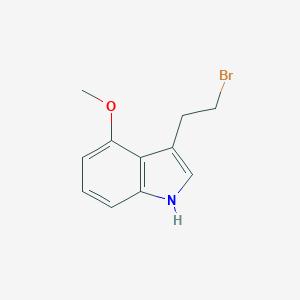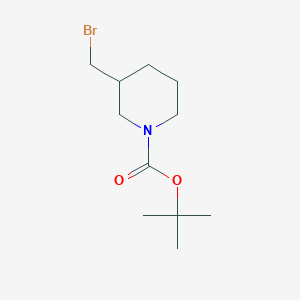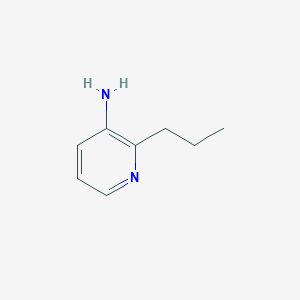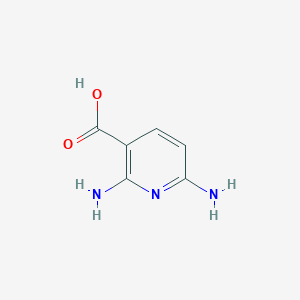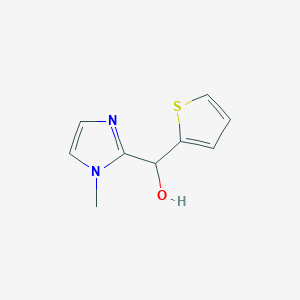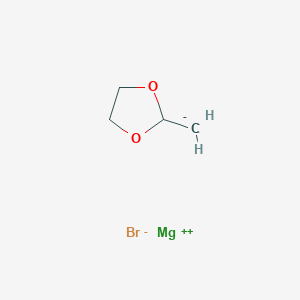
(1,3-Dioxolan-2-ylmethyl)magnesium bromide
Vue d'ensemble
Description
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent, which is widely used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is known for its utility in preparing various intermediates and complex molecules.
Mécanisme D'action
Target of Action
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of this compound involves the nucleophilic attack on electrophilic carbon atoms present in carbonyl groups . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group. This results in the formation of a new carbon-carbon bond.
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds. This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of this compound is sensitive to environmental factors. It is sensitive to air and moisture . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions to prevent reaction with water or oxygen .
Analyse Biochimique
Biochemical Properties
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is primarily used in Grignard reactions . It can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin .
Molecular Mechanism
The molecular mechanism of this compound largely depends on the specific biochemical reactions it is involved in. As a Grignard reagent, it can form carbon-carbon bonds by reacting with carbon electrophiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is typically prepared by reacting (1,3-Dioxolan-2-ylmethyl) bromide with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred continuously to ensure complete reaction of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dioxolan-2-ylmethyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.
Electrophiles: Various electrophiles such as alkyl halides can react with this Grignard reagent under controlled conditions.
Major Products:
Alcohols: The reaction with carbonyl compounds typically yields alcohols.
Substituted Compounds: Reactions with electrophiles can produce a variety of substituted organic compounds.
Applications De Recherche Scientifique
(1,3-Dioxolan-2-ylmethyl)magnesium bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and intermediates.
Biology: It can be used to prepare radiolabeled compounds for biological studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various chemicals and materials.
Comparaison Avec Des Composés Similaires
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- 2-Thienylmagnesium bromide
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
Uniqueness: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is unique due to its specific structure, which allows it to form stable intermediates and products in organic synthesis. Its reactivity and selectivity make it a valuable reagent in the preparation of complex molecules.
Propriétés
IUPAC Name |
magnesium;2-methanidyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERSPCAGKAOLSQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1OCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401185 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180675-22-3 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


